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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the crystallographic analysis of uvarovite, a
calcium chromium silicate garnet. It details the fundamental structural parameters,
experimental protocols for crystal structure determination via X-ray diffraction, and the logical
workflow of the analytical process.

Introduction to Uvarovite Garnet

Uvarovite is a member of the garnet group of nesosilicate minerals, with the chemical formula
CasCrz(SiOa4)s.[1][2] It is the rarest of the common garnet varieties and is prized for its distinct
emerald-green color, which is derived from the presence of chromium in its crystal lattice.[1]
Uvarovite typically crystallizes in the isometric system, although deviations to lower
symmetries can occur due to factors such as cation ordering.[2][3] A thorough understanding of
its crystal structure is fundamental to elucidating its physical and chemical properties.

Crystallographic Data

The crystal structure of uvarovite has been well-characterized through single-crystal X-ray
diffraction studies. The following tables summarize the key crystallographic parameters based
on the foundational work of Novak and Gibbs (1971).

Unit Cell and Space Group
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Parameter

Reference

Crystal System

Isometric

[1]

Space Group

[1]

Lattice Parameter (a)

11.988 A

[4]

Volume

1722.8 A3

[4]

Formula Units (2)

[1]

Atomic Coordinates

The atoms in the uvarovite structure occupy specific Wyckoff positions within the unit cell.

Atom Wyckoff Site X y z

Ca 24c 0.125 0 0.25
Cr 16a 0 0 0

Si 24d 0.375 0 0.25

O 96h 0.0337 0.0504 0.6522

Data sourced from Novak & Gibbs (1971) CIF file.[4]

Selected Bond Distances and Angles

The interatomic distances and angles define the coordination environments of the cations.

Bond Distance (A)

Cr-O 1.983

Si-O 1.645

Ca-O 2.378

Ca-O' 2.522

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


http://webmineral.com/data/Uvarovite.shtml
http://webmineral.com/data/Uvarovite.shtml
https://rruff.geo.arizona.edu/AMS/download.php?id=00331.amc&down=text
https://rruff.geo.arizona.edu/AMS/download.php?id=00331.amc&down=text
http://webmineral.com/data/Uvarovite.shtml
https://www.benchchem.com/product/b1174922?utm_src=pdf-body
https://rruff.geo.arizona.edu/AMS/download.php?id=00331.amc&down=text
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1174922?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Angle Value (°)
O-Cr-O 90.0, 180.0
O-Si-O 109.47

Calculated from atomic coordinates.

Experimental Protocols for Crystal Structure
Analysis

The determination of uvarovite's crystal structure relies predominantly on X-ray diffraction
techniques. Below are detailed methodologies for both single-crystal and powder X-ray
diffraction.

Single-Crystal X-ray Diffraction (SCXRD)

This technique provides the most precise determination of the crystal structure, including
atomic positions and bond lengths/angles.[5]

3.1.1. Sample Preparation and Mounting

o Crystal Selection: Under a polarized light microscope, select a high-quality, single crystal of
uvarovite, ideally between 30 and 300 microns in size.[6] The crystal should be free of
cracks, inclusions, and twinning, and should exhibit uniform extinction.[7]

¢ Mounting: Carefully mount the selected crystal on the tip of a thin glass fiber or a cryo-loop
using a minimal amount of epoxy or cryo-protectant oil.[5][7] The mounting medium should
not interfere with the diffraction experiment.

» Goniometer Head Attachment: Affix the fiber to a goniometer head.[5]

3.1.2. Data Collection

Instrument Setup: Mount the goniometer head on a four-circle diffractometer equipped with a
monochromatic X-ray source (e.g., Mo Ka radiation, A = 0.71073 A) and a detector (e.g.,
CCD or CMOS).[5]
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Crystal Centering: Accurately center the crystal in the X-ray beam using the diffractometer's
microscope or video camera.[7] Proper centering is crucial for accurate data collection.

Unit Cell Determination: Collect a preliminary set of diffraction images (frames) by rotating
the crystal through a small angular range.[5] Use the positions of the Bragg reflections to
determine the unit cell parameters and the crystal orientation matrix.

Data Collection Strategy: Based on the determined unit cell and Bravais lattice, devise a
data collection strategy that ensures a complete and redundant dataset is collected. This
typically involves a series of scans in w and @.

Full Data Collection: Execute the data collection strategy, acquiring a series of diffraction
images as the crystal is rotated. Data is often collected at low temperatures (e.g., 100 K) to
minimize thermal vibrations.[8]

3.1.3. Data Reduction and Structure Refinement

Integration: Integrate the raw diffraction images to determine the intensities and positions of
the Bragg reflections.[9]

Scaling and Absorption Correction: Scale the integrated intensities and apply an absorption
correction based on the crystal's shape and composition.[9]

Structure Solution: Determine the space group from the systematic absences in the
diffraction data. Use direct methods or Patterson methods to obtain an initial model of the
crystal structure.[10]

Structure Refinement: Refine the structural model (atomic coordinates, displacement
parameters) against the experimental data using a least-squares minimization algorithm until
the calculated and observed diffraction patterns show the best possible agreement.[5]

Powder X-ray Diffraction (PXRD) with Rietveld
Refinement

PXRD is a powerful technique for obtaining structural information from a polycrystalline
(powdered) sample. Rietveld refinement allows for the refinement of the crystal structure from
the powder diffraction pattern.[11]
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3.2.1. Sample Preparation

e Grinding: Grind a small amount of the uvarovite sample into a fine, homogeneous powder
using an agate mortar and pestle.[12] The ideal particle size is typically less than 10 pm to
ensure good particle statistics and minimize preferred orientation.[13]

o Sample Mounting: Pack the powder into a sample holder, ensuring a flat, smooth surface
that is level with the holder's top edge.[14] Care must be taken to minimize preferred
orientation of the crystallites.

3.2.2. Data Collection

 Instrument Setup: Place the sample holder in a powder diffractometer, typically in a Bragg-
Brentano geometry.[15] Use a monochromatic X-ray source (e.g., Cu Ka radiation, A =
1.5406 A).

o Data Acquisition: Collect the powder diffraction pattern over a desired 26 range (e.g., 10-
120°) with a defined step size and counting time. A spinning sample stage can be used to
further reduce preferred orientation effects.[13]

3.2.3. Rietveld Refinement

e Initial Model: Start the refinement with an initial structural model for uvarovite, including the
space group, approximate lattice parameters, and atomic positions (e.g., from the CIF file).
[16]

o Refinement Strategy: Perform a sequential refinement of the following parameters:
o Scale factor
o Background parameters (typically modeled with a polynomial function)
o Unit cell parameters

o Peak shape parameters (e.g., Gaussian and Lorentzian components of a pseudo-Voigt
function)

o Atomic coordinates
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o Isotropic/anisotropic displacement parameters

o Preferred orientation parameters (if necessary)

» Assessing Refinement Quality: Monitor the goodness-of-fit indicators (e.g., Rwp, GOF or x?)
to assess the quality of the refinement. A successful refinement will result in a good fit
between the calculated and observed diffraction patterns.

Visualization of the Analytical Workflow

The process of determining and refining the crystal structure of uvarovite can be visualized as
a logical workflow. The following diagrams, generated using the DOT language, illustrate the
key stages for both single-crystal and powder X-ray diffraction analysis.
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Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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